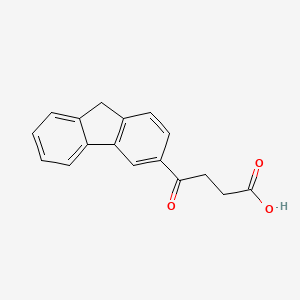

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid

CAS No.: 339562-33-3

Cat. No.: VC8399617

Molecular Formula: C17H14O3

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339562-33-3 |

|---|---|

| Molecular Formula | C17H14O3 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 4-(9H-fluoren-3-yl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) |

| Standard InChI Key | HGYVIOZQAFDSKF-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |

| Canonical SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₁₄O₃, with a molecular weight of 266.30 g/mol . Its IUPAC name, 4-(9H-fluoren-3-yl)-4-oxobutanoic acid, reflects the fusion of a fluorene moiety (a bicyclic aromatic system) to a four-carbon chain terminating in a carboxylic acid group and a ketone at the γ-position.

Structural Representation

Key structural descriptors include:

| Property | Value |

|---|---|

| SMILES | C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |

| InChI | InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) |

| InChIKey | HGYVIOZQAFDSKF-UHFFFAOYSA-N |

The fluorene group (a fused bicyclic system of two benzene rings) is substituted at the 3-position by the 4-oxobutanoic acid chain . This substitution pattern distinguishes it from more common fluorenylmethoxycarbonyl (Fmoc) derivatives, which typically feature oxygen-based protecting groups at the 9-position .

Predicted Physicochemical Properties

Collision Cross Section (CCS) Data

Ion mobility spectrometry predictions for common adducts reveal the following CCS values :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 267.10158 | 159.8 |

| [M+Na]+ | 289.08352 | 172.2 |

| [M+NH₄]+ | 284.12812 | 168.2 |

| [M-H]- | 265.08702 | 161.6 |

These values suggest moderate molecular rigidity, comparable to Fmoc-protected amino acids like Fmoc-Asp(OtBu)-OH (CCS ~164–172 Ų) . The [M+Na]+ adduct exhibits the largest CCS, likely due to sodium ion coordination increasing molecular volume.

Synthetic and Functional Considerations

Comparative Analysis with Fmoc Derivatives

While structurally related to Fmoc-protected aspartic acid derivatives (e.g., Fmoc-Asp-OtBu, CID 71989-14-5 ), this compound lacks the methoxycarbonyl protecting group characteristic of Fmoc chemistry. The absence of an α-amino group further differentiates it from standard peptide synthesis building blocks.

Research Gaps and Opportunities

Absence of Literature and Patent Data

No peer-reviewed studies or patents specifically addressing this compound were identified . This contrasts with its Fmoc-analogues, which are well-documented in solid-phase peptide synthesis workflows .

Proposed Applications

By analogy to structurally related compounds, potential research directions include:

-

Coordination chemistry: The ketone and carboxylic acid groups may act as ligands for metal ions.

-

Polymer synthesis: As a bifunctional monomer for step-growth polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume